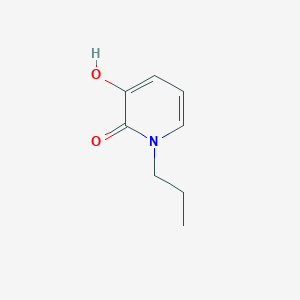
2(1H)-Pyridinone, 3-hydroxy-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-hydroxy-1-propyl- is an organic compound that falls under the category of pyridinones, which are derivatives of pyridine with a keto and hydroxyl group. This compound holds significant value in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare 2(1H)-Pyridinone, 3-hydroxy-1-propyl-. A common method involves the alkylation of 3-hydroxy-2(1H)-pyridinone with 1-bromopropane under basic conditions. This reaction typically takes place in the presence of a base like potassium carbonate, and the solvent used is usually dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial production, the reaction conditions are often optimized for higher yields and efficiency. Large-scale synthesis might use continuous flow reactors to ensure better control over reaction parameters. The use of automated processes and purification techniques like crystallization or distillation ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-hydroxy-1-propyl- undergoes various chemical reactions, such as:
Oxidation: Converts hydroxyl groups into ketones or carboxylic acids.
Reduction: Reduces the keto group back to hydroxyl.
Substitution: Both electrophilic and nucleophilic substitutions occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions usually occur in the presence of strong acids or bases to activate the pyridine ring.
Major Products Formed
Oxidation: Produces 3-oxo-1-propyl-2-pyridone.
Reduction: Generates 3-propyl-2-pyridone.
Substitution: Leads to various substituted pyridinones depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It's often used in reactions to introduce hydroxyl or propyl groups into larger structures.
Biology
Its derivatives have shown promise in biological applications, such as enzyme inhibitors or as components in drug design targeting specific biochemical pathways.
Medicine
Research indicates potential use in medicinal chemistry, particularly in designing drugs for neurodegenerative diseases due to its ability to interact with specific molecular targets in the brain.
Industry
In the industrial sector, 2(1H)-Pyridinone, 3-hydroxy-1-propyl- is utilized in the production of specialty chemicals, polymers, and as a precursor for agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl and propyl groups facilitate binding to active sites on enzymes or receptors, influencing biological pathways. For example, it may inhibit enzymes by occupying the active site, preventing substrate binding and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 3-hydroxy-1-methyl-
2(1H)-Pyridinone, 3-hydroxy-1-ethyl-
2(1H)-Pyridinone, 3-hydroxy-1-butyl-
Unique Characteristics
While the basic pyridinone structure is shared, the propyl group in 2(1H)-Pyridinone, 3-hydroxy-1-propyl- offers distinct reactivity and physical properties compared to its methyl, ethyl, and butyl counterparts. This makes it suitable for specific applications where other compounds might not be as effective.
There you go. Got more chemical curiosities or another research topic in mind? I’m all ears!
Properties
CAS No. |
90037-20-0 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-hydroxy-1-propylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
OFBLMNWGGOQOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















